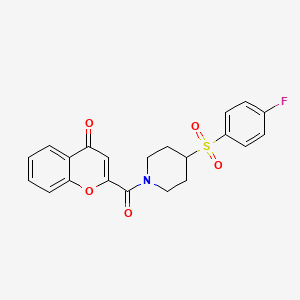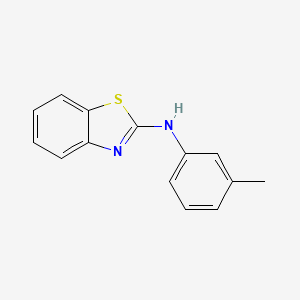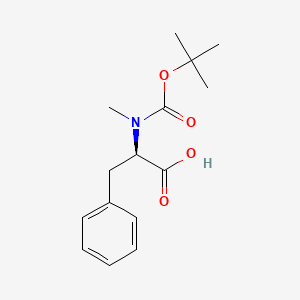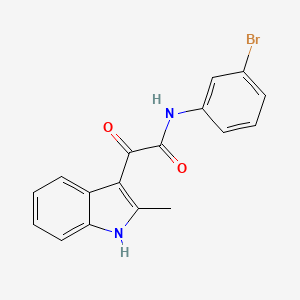
2-Phenylcycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Phenylcycloheptan-1-ol” is a chemical compound with the molecular weight of 190.29 . It is also known as "rac-(1R,2S)-2-phenylcycloheptan-1-ol" .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity . For “this compound”, the molecular weight is known to be 190.29 .
Scientific Research Applications
Regio- and Stereoselective Synthesis : 2-Phenylcycloheptan-1-ol derivatives can be synthesized in a regio- and stereoselective manner, offering access to polypropionate fragments with specific configurations. This process involves functionalized cycloheptenes that contain contiguous stereocenters, useful in organic synthesis (Lautens, Frutos, & Stammers, 1999).
Molecular Recognition : Optically pure derivatives of this compound have been used in molecular recognition, particularly for the discrimination of isomers of acids through NMR and fluorescence spectroscopy. This application is significant in analytical chemistry (Khanvilkar & Bedekar, 2018).
Potential Antiinflammatory Agents : Certain phenylimidazo thiazolo benzocycloheptene derivatives, synthesized from intermediates related to this compound, have shown significant antiinflammatory activity. This suggests potential therapeutic applications in the field of medicine (Nagarapu & Rao, 2001).
Facial Selectivity in Epoxidation : Studies on the epoxidation of derivatives similar to this compound have provided insights into the mechanism of this reaction, which is critical in organic synthesis. These findings are important for understanding and controlling stereochemical outcomes in chemical reactions (Freccero, Gandolfi, Sarzi-Amade, & Rastelli, 2000).
Inhibition of Enzymatic Activities : The structural analysis of 2-aryl-1,3-dione compounds, a class including this compound derivatives, has revealed their ability to inhibit certain enzymatic activities, particularly 5-lipoxygenase. This enzyme is involved in inflammatory responses, suggesting potential pharmaceutical applications (Brooks et al., 1992).
Catalytic Electronic Activation : The catalytic electronic activation of molecules related to this compound has been demonstrated, showing potential in organic synthesis. This process involves the transformation of certain substrates under specific conditions, leading to products that are useful in various chemical syntheses (Black, Edwards, & Williams, 2005).
Properties
IUPAC Name |
2-phenylcycloheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12-14H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHCHXDYAKNGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(3-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2837943.png)
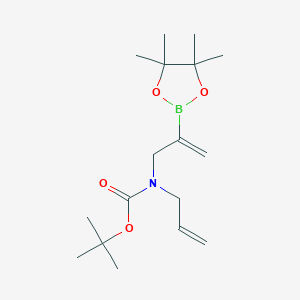
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2837946.png)
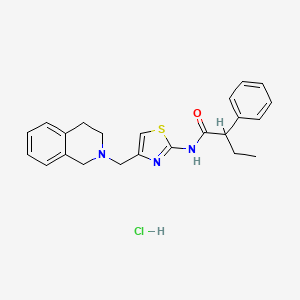
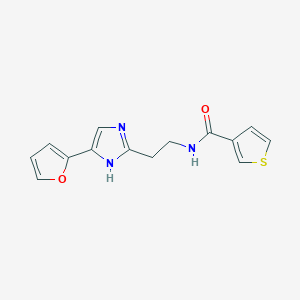
![1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2837951.png)
![5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2837952.png)

